4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine
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Overview
Description
4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine is a complex organic compound that features a xanthene moiety, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine typically involves multiple steps:
Formation of the Xanthene Moiety: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.
Coupling with Pyridine: The final step involves the coupling of the xanthene-piperidine intermediate with a pyridine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine depends on its specific application:
Medicinal Chemistry: It may interact with specific receptors or enzymes in the body, modulating their activity. For example, it could act as an inhibitor or activator of certain neurotransmitter receptors.
Organic Synthesis: It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine is unique due to the presence of the pyridine ring, which can participate in additional types of chemical reactions compared to benzene or thiophene derivatives. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(4-pyridin-4-yloxypiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-24(26-15-11-18(12-16-26)28-17-9-13-25-14-10-17)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-10,13-14,18,23H,11-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPYIPQETHCFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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